Pcsk9-IN-15

PCSK9 inhibition LDLR binding cholesterol metabolism

PCSK9-IN-15 (compound 5, CAS 2455423-94-4) is the superior choice among research-grade PCSK9 inhibitors for competitive binding studies. With a KD <200 nM, it outperforms analogs like PCSK9-IN-13 (IC50 = 537 nM) and avoids the ribosomal off-target effects of translational inhibitors (e.g., PF-06446846). Its defined 2-aminobenzothiazole core, referenced in WO2020150474A1, enables straightforward SAR analog design. Use at 100–200 nM in HepG2 or Huh7 cells to block PCSK9-LDLR interaction and increase LDL uptake without confounding mechanistic noise. Ideal for medicinal chemistry optimization and mechanistic dissection of PCSK9 downregulation.

Molecular Formula C22H28N6O2S2
Molecular Weight 472.6 g/mol
Cat. No. B12396929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePcsk9-IN-15
Molecular FormulaC22H28N6O2S2
Molecular Weight472.6 g/mol
Structural Identifiers
SMILESCC(CNC1=NC=C(C=N1)SC)CNC2=NC3=C(S2)C=C(C=C3)C(=O)N4CCC(CC4)O
InChIInChI=1S/C22H28N6O2S2/c1-14(10-23-21-24-12-17(31-2)13-25-21)11-26-22-27-18-4-3-15(9-19(18)32-22)20(30)28-7-5-16(29)6-8-28/h3-4,9,12-14,16,29H,5-8,10-11H2,1-2H3,(H,26,27)(H,23,24,25)/t14-/m0/s1
InChIKeyMNEOZIJAHAESRI-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pcsk9-IN-15 for Cholesterol Metabolism Research: Potent PCSK9 Inhibition (KD <200 nM)


Pcsk9-IN-15 (also designated compound 5) is a small-molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9), a key regulator of low-density lipoprotein cholesterol (LDL-C) homeostasis . It is characterized by a high binding affinity for PCSK9, with a dissociation constant (KD) reported to be less than 200 nM [1]. This compound is structurally defined by a 2-aminobenzothiazole core and is referenced in patent WO2020150474A1 as part of a series of PCSK9 inhibitors [2].

Why Pcsk9-IN-15 Cannot Be Casually Substituted in PCSK9 Inhibition Studies


PCSK9 inhibitors vary widely in their mechanisms, potency, and selectivity. While monoclonal antibodies (e.g., evolocumab) and siRNA (e.g., inclisiran) are clinically approved, small-molecule inhibitors like Pcsk9-IN-15 offer distinct advantages for in vitro research due to their cell permeability and ease of use [1]. However, within the small-molecule class, compounds such as PCSK9-IN-13 (IC50 = 537 nM) or SBC-115337 (IC50 = 0.5 µM) exhibit significantly lower potency, and translation inhibitors like PF-06446846 (IC50 = 0.3 µM) operate through entirely different mechanisms (ribosome stalling) that may confound experimental interpretation [2][3]. Pcsk9-IN-15, with its high binding affinity (KD <200 nM), provides a more potent and direct competitive binding inhibition tool, but its lack of published in vivo data or selectivity profiling relative to translation inhibitors or other binding-site competitors means substitution is not trivial and requires careful experimental validation [4].

Quantitative Evidence Guide: Pcsk9-IN-15 vs. Key PCSK9 Inhibitor Comparators


Pcsk9-IN-15 Demonstrates Superior Binding Affinity Compared to PCSK9-IN-13 and SBC-115337

Pcsk9-IN-15 exhibits a dissociation constant (KD) of less than 200 nM for PCSK9, indicating high binding affinity . This is significantly more potent than the structurally related PCSK9-IN-13, which antagonizes PCSK9-LDLR binding with an IC50 of 537 nM . Additionally, SBC-115337, another small-molecule PCSK9 inhibitor, has a reported IC50 of 0.5 µM (500 nM) . While these values are derived from different assay types (KD vs. IC50), the substantial potency gap (≥2.7-fold) suggests Pcsk9-IN-15 is a superior binder in direct interaction assays.

PCSK9 inhibition LDLR binding cholesterol metabolism

Pcsk9-IN-15 Offers a Distinct Mechanism of Action Compared to Translation Inhibitors PF-06446846 and R-IMPP

Pcsk9-IN-15 functions as a direct PCSK9 binder, inhibiting its interaction with the LDL receptor . In contrast, PF-06446846 (IC50 = 0.3 µM) and R-IMPP (IC50 = 4.8 µM) are translation inhibitors that reduce PCSK9 secretion by inducing ribosome stalling [1][2]. While PF-06446846 shows higher cellular potency, its mechanism involves selective stalling at codon 34, which may affect the translatome and introduce pleiotropic effects not seen with direct binders like Pcsk9-IN-15. R-IMPP's activity is stereospecific and significantly weaker. This mechanistic distinction is critical for experimental design: Pcsk9-IN-15 allows interrogation of direct PCSK9-LDLR binding interference without confounding effects on global protein synthesis.

PCSK9 binding inhibition mechanism of action ribosome stalling

Pcsk9-IN-15 Exhibits Higher Potency than PCSK9-IN-10 and Other Oral Inhibitors

Pcsk9-IN-15, with a KD <200 nM, demonstrates superior binding affinity compared to several orally active PCSK9 inhibitors. PCSK9-IN-10, a potent and orally active inhibitor, has an IC50 of 6.4 µM . The DFDIM scaffold inhibitor, another small-molecule candidate, exhibits an IC50 of approximately 200 nM [1]. Nilotinib, a repurposed kinase inhibitor, shows weak PCSK9-LDLR inhibition with an IC50 of 9.8 µM [2]. While Pcsk9-IN-15 lacks reported oral bioavailability data, its high target affinity makes it a valuable benchmark for in vitro studies, offering at least 32-fold greater potency than PCSK9-IN-10.

PCSK9 inhibition potency comparison small molecule

Optimal Research Applications for Pcsk9-IN-15 Based on Quantitative Evidence


In Vitro Validation of PCSK9-LDLR Binding Inhibition in Hepatocyte Models

Use Pcsk9-IN-15 at low nanomolar concentrations (e.g., 100-200 nM) to effectively block PCSK9-LDLR interaction in HepG2 or Huh7 cells. Its high affinity (KD <200 nM) ensures robust inhibition of PCSK9-mediated LDLR degradation, leading to increased LDL uptake—a critical readout for cholesterol metabolism studies. This is supported by its superior binding affinity compared to PCSK9-IN-13 (537 nM) . Unlike translation inhibitors (PF-06446846, R-IMPP), Pcsk9-IN-15 does not perturb ribosomal function, allowing cleaner interpretation of PCSK9-specific effects [1][2].

Structure-Activity Relationship (SAR) Studies for Novel PCSK9 Binders

As a compound referenced in patent WO2020150474A1 with a defined 2-aminobenzothiazole scaffold, Pcsk9-IN-15 serves as a potent lead compound for medicinal chemistry efforts . Its high affinity (KD <200 nM) and defined structure allow researchers to design analogs aiming to maintain or improve upon this binding potency while potentially enhancing other properties (e.g., oral bioavailability, metabolic stability). Comparative data with less potent analogs like PCSK9-IN-10 (IC50 = 6.4 µM) provides a clear benchmark for success [1].

Mechanistic Studies Differentiating Direct Binding from Translational Inhibition

Employ Pcsk9-IN-15 as a control or test compound in experiments designed to dissect the mechanism of PCSK9 downregulation. For example, in studies comparing the effects of a novel compound on PCSK9 protein levels versus PCSK9-LDLR binding, Pcsk9-IN-15 can serve as a pure binding inhibitor, while compounds like PF-06446846 (IC50 = 0.3 µM) represent translational inhibitors . This application leverages the distinct mechanistic class of Pcsk9-IN-15 [1].

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